benzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Benzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a methyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of the Azide: The azide precursor can be synthesized by reacting 4-chlorobenzyl chloride with sodium azide in an appropriate solvent such as dimethylformamide (DMF).
Preparation of the Alkyne: The alkyne precursor can be synthesized by reacting propargyl alcohol with methyl iodide in the presence of a base such as potassium carbonate.
Cycloaddition Reaction: The azide and alkyne are then subjected to the Huisgen cycloaddition reaction in the presence of a copper(I) catalyst, such as copper(I) bromide, to form the triazole ring.
Esterification: The resulting triazole compound is then esterified with benzyl alcohol in the presence of a suitable esterification agent, such as dicyclohexylcarbodiimide (DCC), to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl positions using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Benzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound can be utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of benzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in pathogens, leading to their death. The chlorophenyl group enhances the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Benzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Benzyl 1-(4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Uniqueness
Benzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain applications compared to its analogs with different substituents. The chlorophenyl group enhances the compound’s lipophilicity and binding affinity, making it a valuable candidate in drug design and materials science.
Properties
IUPAC Name |
benzyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-12-16(17(22)23-11-13-5-3-2-4-6-13)19-20-21(12)15-9-7-14(18)8-10-15/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRWAJXXRREDDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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